(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide
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Overview
Description
(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide: is an organic compound with the molecular formula C9H10ClNO3S. It is a derivative of benzenesulfonyl chloride, featuring an acetylamino group at the 4-position and a methyl group at the 3-position of the benzene ring. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of Benzenesulfonic Acid: The compound can be synthesized by the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride or phosphorus pentachloride.
Reaction with Chlorosulfonic Acid: Another method involves the reaction of benzene with chlorosulfonic acid.
Industrial Production Methods: Industrial production typically involves the large-scale chlorination of benzenesulfonic acid derivatives under controlled conditions to ensure high yield and purity. The reaction is usually carried out in the presence of a catalyst to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide undergoes nucleophilic substitution reactions with amines to form sulfonamides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products:
Scientific Research Applications
Chemistry:
Synthesis of Sulfonamides: Used as a key intermediate in the synthesis of various sulfonamide-based drugs.
Analytical Chemistry: Employed in the Hinsberg test for distinguishing primary, secondary, and tertiary amines.
Biology and Medicine:
Pharmaceuticals: The compound is used in the synthesis of drugs with antibacterial and antifungal properties.
Industry:
Chemical Manufacturing: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonyl chloride, 4-(acetylamino)-3-methyl- involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with amines, alcohols, and other nucleophilic species. This reactivity is exploited in various synthetic applications, particularly in the formation of sulfonamides and sulfonate esters .
Comparison with Similar Compounds
Benzenesulfonyl chloride: The parent compound, which lacks the acetylamino and methyl groups.
Tosyl chloride (p-toluenesulfonyl chloride): A similar compound with a methyl group at the para position, commonly used in organic synthesis.
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single methyl group attached to the sulfur atom.
Uniqueness: (R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide is unique due to the presence of both an acetylamino group and a methyl group on the benzene ring. These substituents confer specific reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
N-[5-(2-bromo-1-hydroxyethyl)-2-phenylmethoxyphenyl]formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c17-9-15(20)13-6-7-16(14(8-13)18-11-19)21-10-12-4-2-1-3-5-12/h1-8,11,15,20H,9-10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSUZIIGCSOMPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)NC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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